Cas no 125-24-6 (Oxydimorphine)
Oxydimorphine structure
Product Name:Oxydimorphine
CAS No:125-24-6
MF:C34H36N2O6
MW:568.659449577332
CID:173242
PubChem ID:5488907
Update Time:2025-04-19
Oxydimorphine Chemical and Physical Properties
Names and Identifiers
-
- Oxydimorphine
- Pseudomorphine
- 2,2'-Bimorphine
- Morphine Sulfate Related Compound B
- Pseudo Morphine (Morphine Impurity)
- 4,5,4',5'-diepoxy-17,17'-dimethyl-[2,2']bimorphin-7-enyl-3,6,3',6'-tetraol
- Dehydromorphin
- Morphine Sulfate Related Compound B CII (20 mg) (Pseudomorphine)
- Pseudomorphin
- Pseudomorphine (free base)
- Pseudomorpine
- FOJYFDFNGPRXDR-NMGDDHEWSA-N
- Morphine Sulfate Related CoMpound B CII
- 4,5α:4',5'α-Bisoxy-17,17'-dimethyl[2,2'-bi(7,8-didehydromorphinan)]-3,3',6α,6'α-tetrol
- (2,2'-Bimorphinan)-3,3',6,6'-tetrol, 7,7',8,8'-tetradehydro-4,5:4',5'-diepoxy-17,17'-dimethyl-, (5alpha,6alpha)-(5'alpha,6'alpha)-
- Pseudomorphine (Morphine Impurity)
- DTXSID50924984
- Q4353536
- Pseudomorphine (C34 alkaloid)
- PSEUDOMORPHINE [MI]
- 7,7',8,8'-Tetradehydro-4,5?:4',5'?-diepoxy-17,17'-dimethyl-2,2'-bimorphinanyl-3,3',6?,6'?-tetrol (Pseudomorphine; 2,2'-Bismorphine)
- UNII-AEZ78QX2G7
- 7,7',8,8'-Tetradehydro-4,5alpha:4',5'alpha-diepoxy-17,17'-dimethyl-2,2'-bimorphinanyl-3,3',6alpha,6'alpha-tetrol (Pseudomorphine, 2,2'-Bismorphine)
- NS00113823
- Pseudo Morphine (Morphine Impurity) (1mg/ml in Acetonitrile)
- MORPHINE HYDROCHLORIDE IMPURITY B [EP IMPURITY]
- 7,7',8,8'-tetradehydro-4,5alpha:4',5'alpha-diepoxy-17,17'-dimethyl-2,2'-bimorphinanyl-3,3',6alpha,6'alpha-tetrol
- 2,2'-Dehydrobimorphine
- 7,7',8,8'-Tetradehydro-4,5alpha:4',5'alpha-diepoxy-17,17'-dimethyl-2,2'-bimorphinanyl-3,3',6alpha,6'alpha-tetrol (Pseudomorphine; 2,2'-Bismorphine)
- 2-(3,6-dihydroxy-17-methyl-7,8-didehydro-4,5-epoxymorphinan-2-yl)-17-methyl-7,8-didehydro-4,5-epoxymorphinan-3,6-diol
- SCHEMBL530865
- 125-24-6
- MORPHINE SULFATE IMPURITY B [EP IMPURITY]
- (4R,4aR,7S,7aR,12bS)-10-[(4R,4aR,7S,7aR,12bS)-7,9-dihydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-10-yl]-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol
- 2,2'Bimorphine
- AEZ78QX2G7
-
- Inchi: 1S/C34H36N2O6/c1-35-9-7-33-19-3-5-23(37)31(33)41-29-25(33)15(13-21(19)35)11-17(27(29)39)18-12-16-14-22-20-4-6-24(38)32-34(20,8-10-36(22)2)26(16)30(42-32)28(18)40/h3-6,11-12,19-24,31-32,37-40H,7-10,13-14H2,1-2H3/t19-,20-,21+,22+,23-,24-,31-,32-,33-,34-/m0/s1
- InChI Key: FOJYFDFNGPRXDR-SQILNHJXSA-N
- SMILES: O1C2=C(C(=CC3C[C@@H]4[C@@H]5C=C[C@@H]([C@H]1[C@]5(CCN4C)C=32)O)C1C(=C2C3=C(C=1)C[C@@H]1[C@@H]4C=C[C@@H]([C@@H]([C@@]43CCN1C)O2)O)O)O
Computed Properties
- Exact Mass: 568.25700
- Monoisotopic Mass: 568.25733687g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 42
- Rotatable Bond Count: 1
- Complexity: 1140
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 10
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 106Ų
Experimental Properties
- Density: 1.1922 (rough estimate)
- Melting Point: >225°C (dec.)
- Boiling Point: 632.54°C (rough estimate)
- Refractive Index: 1.5300 (estimate)
- PSA: 105.86000
- LogP: 2.25240
Oxydimorphine Related Literature
-
1. 512. The structure of pseudomorphineK. W. Bentley,S. F. Dyke J. Chem. Soc. 1959 2574
-
C. W. McLeod,T. S. West Analyst 1982 107 1
-
C. W. McLeod,T. S. West Analyst 1982 107 1
-
Richard W. Abbott,Alan Townshend,Richard Gill Analyst 1986 111 635
-
Phillip H. Jordan,John P. Hart Analyst 1991 116 991
125-24-6 (Oxydimorphine) Related Products
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- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
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